1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate
Overview
Description
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is a functionalized ionic liquid with the molecular formula C9H15F3N2O6S2 and a molecular weight of 368.35 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar ionic liquids are known to interact with various organic and inorganic compounds, acting as solvents or catalysts in chemical reactions .
Mode of Action
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is an aprotic neutral ionic liquid . It can be used as an alternative to lithium perchlorate-diethyl ether mixture in the Diels-Alder reaction . The compound’s interaction with its targets often results in increased reaction rates and yields .
Biochemical Pathways
As an ionic liquid, it may influence various chemical reactions by acting as a solvent or catalyst .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific biological system in which it is used .
Result of Action
As an ionic liquid, it is known to influence the rates and yields of chemical reactions in which it acts as a solvent or catalyst .
Preparation Methods
The synthesis of 1-sulfobutyl-3-methylimidazolium trifluoromethansulfonate typically involves a two-step process:
Formation of 1-sulfobutyl-3-methylimidazolium salt: This step involves the reaction of 1-butylsulfonic acid with 3-methylimidazole in an appropriate solvent to form the 1-sulfobutyl-3-methylimidazolium salt.
Addition of trifluoromethanesulfonic acid: The 1-sulfobutyl-3-methylimidazolium salt is then reacted with trifluoromethanesulfonic acid to produce this compound.
Chemical Reactions Analysis
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Similar in structure but lacks the sulfonic acid functionality, resulting in different solvation and catalytic properties.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Has a shorter alkyl chain, affecting its viscosity and ionic conductivity.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a different anion, leading to variations in thermal stability and electrochemical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced solvation capabilities and higher ionic conductivity due to the presence of the sulfonic acid group.
Properties
IUPAC Name |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVGQCZBHDHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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